
Heptadecan-9-yl 8-((4-(hexyloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptadecan-9-yl 8-((4-(hexyloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate is a synthetic lipid compound. It is primarily used in the synthesis of lipid nanoparticles, which are crucial in drug delivery systems, particularly for mRNA vaccines. This compound is characterized by its long hydrocarbon chains and functional groups that enable it to interact with biological membranes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((4-(hexyloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate involves multiple steps:
Esterification: The initial step involves the esterification of octanoic acid with heptadecan-9-ol in the presence of a catalyst such as sulfuric acid.
Amination: The ester is then reacted with 2-hydroxyethylamine to introduce the amino group.
Alkylation: The final step involves the alkylation of the amino group with 4-(hexyloxy)-4-oxobutyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactors where the above reactions are carried out under controlled temperatures and pressures. The use of continuous flow reactors is also explored to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Heptadecan-9-yl 8-((4-(hexyloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carbonyl groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be tailored for specific applications in drug delivery and other fields.
Wissenschaftliche Forschungsanwendungen
Heptadecan-9-yl 8-((4-(hexyloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate has several scientific research applications:
Chemistry: Used in the synthesis of complex lipid structures.
Biology: Plays a role in the study of lipid interactions with biological membranes.
Medicine: Integral in the formulation of lipid nanoparticles for drug delivery, particularly in mRNA vaccines.
Industry: Used in the production of specialized lipid-based materials.
Wirkmechanismus
The compound exerts its effects primarily through its interaction with biological membranes. The long hydrocarbon chains allow it to integrate into lipid bilayers, while the functional groups facilitate interactions with other molecules. This integration enhances the delivery of therapeutic agents encapsulated within lipid nanoparticles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate
- Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
- 7-((2-Hydroxyethyl)(8-nonyloxy)-8-oxooctyl)aminoheptyl 2-octyldecanoate
Uniqueness
Heptadecan-9-yl 8-((4-(hexyloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate is unique due to its specific functional groups that enhance its ability to form stable lipid nanoparticles. This stability is crucial for the effective delivery of mRNA vaccines, making it a valuable compound in modern medicine.
Eigenschaften
Molekularformel |
C37H73NO5 |
|---|---|
Molekulargewicht |
612.0 g/mol |
IUPAC-Name |
heptadecan-9-yl 8-[(4-hexoxy-4-oxobutyl)-(2-hydroxyethyl)amino]octanoate |
InChI |
InChI=1S/C37H73NO5/c1-4-7-10-13-16-20-26-35(27-21-17-14-11-8-5-2)43-37(41)28-22-18-15-19-23-30-38(32-33-39)31-25-29-36(40)42-34-24-12-9-6-3/h35,39H,4-34H2,1-3H3 |
InChI-Schlüssel |
ZASYBSZHBWXDIG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCC(=O)OCCCCCC)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


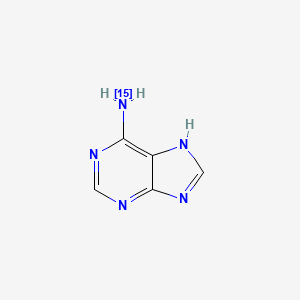
![ethyl 2-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13358457.png)
![2-(3-Bromo-4-(((2,4-diamino-5-(2,3-dibromopropyl)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidin-6-yl)methyl)amino)benzamido)pentanedioic acid](/img/structure/B13358467.png)
![6-(3-Methylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358473.png)
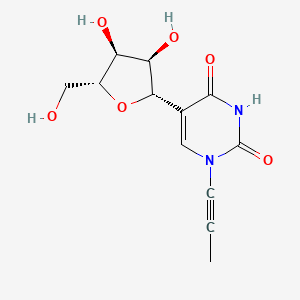
![Allyl 3-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether](/img/structure/B13358485.png)
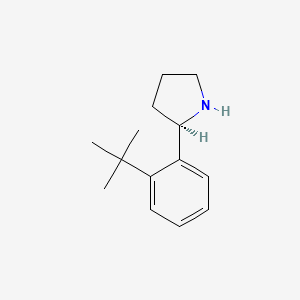
![(10R,11S,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13358496.png)
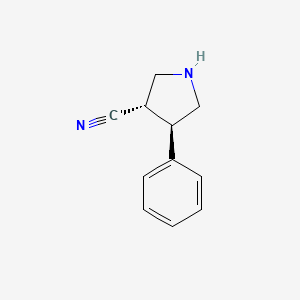
![N-{4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]phenyl}-4-(methylsulfanyl)-2-(1H-pyrrol-1-yl)butanamide](/img/structure/B13358510.png)
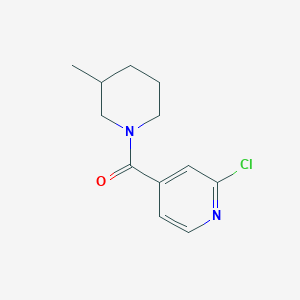
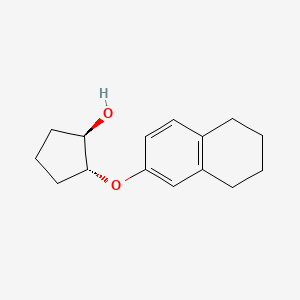
![N'-Hydroxy-2-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide](/img/structure/B13358524.png)
![N-(2-hydroxyethyl)-5-(hydroxymethyl)-3-methyl-1-[2-[[3-(trifluoromethyl)phenyl]methyl]-1-benzothiophen-7-yl]pyrazole-4-carboxamide](/img/structure/B13358527.png)
